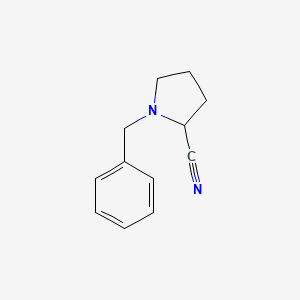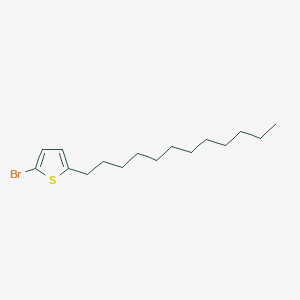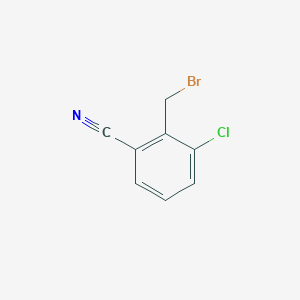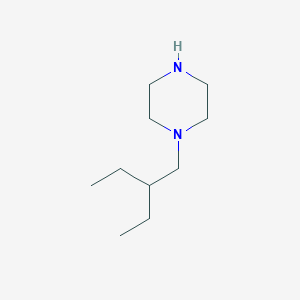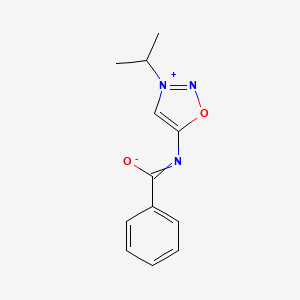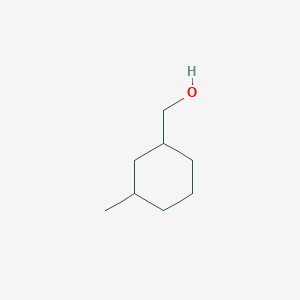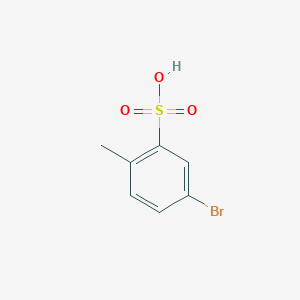
5-Bromo-2-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methylbenzene-1-sulfonic acid is a chemical compound with the molecular formula C7H7BrO3S . It has an average mass of 251.098 Da and a monoisotopic mass of 249.929916 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methylbenzene-1-sulfonic acid consists of a benzene ring substituted with a bromo group, a methyl group, and a sulfonic acid group .Physical And Chemical Properties Analysis
5-Bromo-2-methylbenzene-1-sulfonic acid has a density of 1.7±0.1 g/cm3 . It has a molar refractivity of 49.4±0.4 cm3, and its polar surface area is 63 Å2 . The compound also has a polarizability of 19.6±0.5 10-24 cm3 and a molar volume of 144.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
Field
Organic Chemistry
Summary of the Application
Sulfonic acid groups are often used as activating and protecting groups in organic synthesis . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .
Methods of Application
In the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol, a sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction . The sulfonate group allows for the use of only water and sulfuric acid as solvents . The sulfonic acid is introduced with three equivalents of sulfuric acid, and it is removed in 20% aq. sulfuric acid .
Results or Outcomes
The introduction of the sulfonic acid group allowed for the successful synthesis of 5-bromo-2-naphthol . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .
Application in Synthesis of Polysubstituted Benzenes
Summary of the Application
Sulfonic acid groups can be used in the synthesis of polysubstituted benzenes . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .
Methods of Application
In the synthesis of polysubstituted benzenes, a sulfonic acid group can be introduced by sulfonation with SO3/H2SO4 . The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor .
Results or Outcomes
The introduction of the sulfonic acid group allowed for the successful synthesis of polysubstituted benzenes . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .
Application in Electrophilic Aromatic Substitution
Summary of the Application
Sulfonic acid groups can be used in electrophilic aromatic substitution reactions . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .
Methods of Application
In electrophilic aromatic substitution reactions, a sulfonic acid group can be introduced by sulfonation with SO3/H2SO4 . The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor .
Results or Outcomes
The introduction of the sulfonic acid group allowed for the successful electrophilic aromatic substitution reactions . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .
Propiedades
IUPAC Name |
5-bromo-2-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLVDGTVIOCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569251 |
Source


|
| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzene-1-sulfonic acid | |
CAS RN |
56919-17-6 |
Source


|
| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

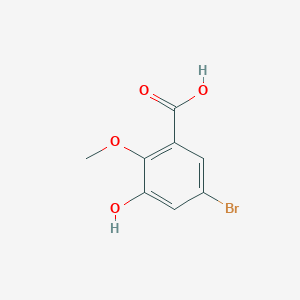
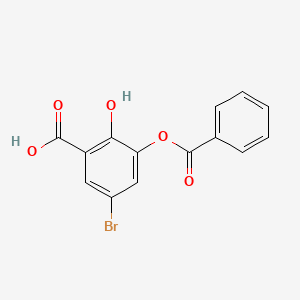
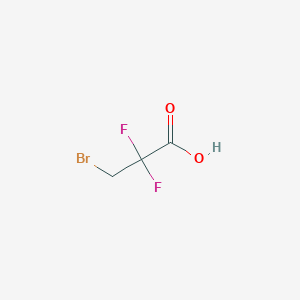

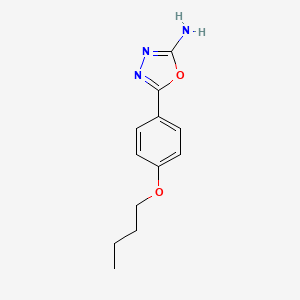
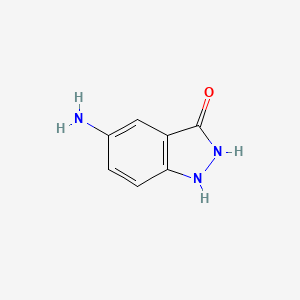
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

